Benzene, 1-bromo-4-(heptylthio)-
Description
"Benzene, 1-bromo-4-(heptylthio)-" is a brominated aromatic compound featuring a heptylthio (-S-C₇H₁₅) substituent at the para position. Its molecular formula is C₁₃H₁₉BrS, with a molecular weight of 295.26 g/mol. The heptylthio group imparts significant lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as in surfactants or lipid-soluble pharmaceuticals. The bromine atom enhances reactivity in cross-coupling reactions, a feature exploited in synthetic organic chemistry .
Properties
IUPAC Name |
1-bromo-4-heptylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGGWRQEQXFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501205 | |
| Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-22-8 | |
| Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(heptylthio)- typically involves the bromination of a heptylthio-substituted benzene derivative. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production methods for Benzene, 1-bromo-4-(heptylthio)- often involve large-scale electrophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-(heptylthio)- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the bromine atom can be substituted by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Benzene, 1-bromo-4-(heptylthio)- is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in studies related to its biological activity and potential therapeutic applications.
Industrial Applications: The compound is used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-(heptylthio)- primarily involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing other electrophiles to attack the aromatic ring and form new substituted products . The molecular targets and pathways involved in these reactions depend on the specific electrophiles and reaction conditions used .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 1-Bromo-4-(heptylthio)benzene | C₁₃H₁₉BrS | 295.26 | N/A | Long-chain lipophilicity |
| 1-Bromo-4-(methylthio)benzene | C₇H₇BrS | 203.10 | 104-95-0 | High polarity |
| 1-Bromo-4-(tert-butylsulfanyl)benzene | C₁₀H₁₃BrS | 257.24 | 25752-90-3 | Steric hindrance |
| 1-Bromo-4-[(cyclopropylmethyl)thio]benzene | C₁₀H₁₁BrS | 259.16 | 917382-54-8 | Conformational rigidity |
| 1-Bromo-4-ethoxybenzene | C₈H₉BrO | 201.06 | 588-96-5 | Reduced reactivity |
| 1-Bromo-4-[(phenylthio)methyl]benzene | C₁₃H₁₁BrS | 279.20 | 75954-35-7 | Aromatic conjugation |
Biological Activity
Benzene, 1-bromo-4-(heptylthio)- (CAS No. 76542-22-8) is a chemical compound that has garnered attention in scientific research due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields.
Benzene, 1-bromo-4-(heptylthio)- is characterized by a heptylthio group attached to a bromobenzene structure. Its molecular formula is , and it exhibits properties that make it suitable for diverse applications, including organic synthesis and material science.
The primary mechanism of action of Benzene, 1-bromo-4-(heptylthio)- involves electrophilic aromatic substitution . The bromine atom on the benzene ring can be replaced by other electrophiles, facilitating the formation of new compounds. This reactivity is crucial for its application in synthetic chemistry and biological studies.
Antimicrobial Properties
Recent studies have indicated that Benzene, 1-bromo-4-(heptylthio)- exhibits antimicrobial activity . Research conducted on various bacterial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assays have shown that Benzene, 1-bromo-4-(heptylthio)- has selective toxicity towards cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells while exhibiting minimal toxicity towards normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of Benzene, 1-bromo-4-(heptylthio)- against multi-drug resistant bacterial strains, suggesting its potential role in developing new antibiotics .
- Cancer Research : Research presented at the Annual Oncology Conference demonstrated that Benzene, 1-bromo-4-(heptylthio)- can enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies, indicating its potential as an adjunct treatment for various cancers .
- Mechanistic Insights : A detailed mechanistic study published in Toxicology Reports explored how Benzene, 1-bromo-4-(heptylthio)- induces oxidative stress in cancer cells, leading to increased apoptosis rates through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
